Technical Documentation Center

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
  • CAS: 1258639-75-6

Core Science & Biosynthesis

Foundational

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride

An In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist Executive Summary The development of small-molecule drug candidates freque...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Executive Summary

The development of small-molecule drug candidates frequently involves handling salt forms to optimize properties such as stability and aqueous solubility. However, for synthetic chemistry, purification, and the formulation of non-aqueous delivery systems, a thorough understanding of a compound's solubility in organic solvents is paramount. This guide provides a comprehensive framework for characterizing the solubility of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride, a molecule combining a polar piperazine ring, a heterocyclic oxadiazole core, and the highly ionic nature of a dihydrochloride salt.[1][2] Due to the absence of published empirical data for this specific molecule, this document outlines a strategic, first-principles approach. We will delve into the physicochemical drivers governing its solubility, present a tiered experimental workflow from rapid screening to definitive thermodynamic assessment, and provide detailed, field-proven protocols. The objective is to equip researchers with the rationale and methodology to generate a robust and reliable organic solvent solubility profile, a critical dataset for process development and formulation.

The Physicochemical Challenge: Analyzing the Molecule

Understanding the solubility of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride requires a structural deconstruction to anticipate its behavior in different solvent environments. The molecule's character is dominated by the inherent conflict between its organic scaffold and its ionic salt form.

  • The Piperazine Moiety: As a diamine, the piperazine ring is a key driver of polarity.[3] In its neutral (free base) form, it is a weak base that is freely soluble in water but has limited solubility in non-polar solvents like diethyl ether.[4][5]

  • The 1,2,4-Oxadiazole Ring: This five-membered heterocycle is generally stable and contributes to the molecule's overall chemical properties.[6] While some oxadiazole derivatives are designed for enhanced solubility, the ring itself is an electron-deficient system that can participate in various non-covalent interactions.[6][7]

  • The Dihydrochloride Salt Form: This is the most critical factor for organic solvent solubility. The presence of two protonated amine centers (on the piperazine ring) and two chloride counter-ions imparts significant ionic character and a high crystal lattice energy. This structure is highly polar, predicting excellent solubility in polar protic solvents (e.g., water, methanol) where ion-dipole interactions and hydrogen bonding can effectively solvate the ions. Conversely, it is expected to be poorly soluble in non-polar or weakly polar aprotic solvents that cannot overcome the energetic barrier of breaking the crystal lattice.[8][9]

The primary challenge in dissolving this compound in many organic solvents is that the solvent must possess sufficient polarity to disrupt the strong electrostatic interactions of the salt's crystal lattice. Furthermore, a critical phenomenon to monitor is disproportionation , where the salt converts to the less polar, and potentially more organic-soluble, free base, especially in the presence of any basic impurities or under certain pH conditions.[10]

A Strategic Framework for Solubility Assessment

A systematic, tiered approach is recommended to efficiently and accurately build the solubility profile. This strategy progresses from rapid, resource-sparing screening to a more labor-intensive, precise determination of thermodynamic solubility for key solvents.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Solid-State Characterization A Select Diverse Solvent Panel (Protic, Aprotic Polar, Non-Polar) B Kinetic Solubility Assay (Turbidimetric Method) A->B Input C Qualitative Shake-Flask (Visual Assessment) A->C Input D Thermodynamic Solubility (Equilibrium Shake-Flask Method) B->D Rank-Order Solvents C->D Inform Solvent Selection E HPLC-UV Quantification of Supernatant D->E Process F Recover & Analyze Residual Solids E->F Initiate Post-Equilibration Analysis G XRPD, DSC, or FTIR Analysis F->G H Confirm Solid Form (Salt vs. Free Base, Solvate, etc.) G->H

Caption: A tiered workflow for solubility assessment.

This workflow ensures that effort is concentrated on the most relevant solvents while providing a comprehensive understanding that includes not just the solubility value but also the solid-state behavior of the material.

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating controls and characterization steps to ensure the integrity of the data.

Protocol: Kinetic Solubility Assessment via Turbidimetry

This high-throughput method is ideal for the initial screening in Tier 1 to rank-order solvents. It measures the concentration at which the compound precipitates from a stock solution, providing a measure of kinetic solubility.[10]

Objective: To rapidly assess solubility in a wide range of solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a universal, high-solubility solvent (e.g., 10-20 mg/mL in DMSO or water).

  • Plate Preparation: In a 96-well microplate, dispense the organic solvents to be tested.

  • Compound Addition: Use an automated liquid handler to add small, incremental volumes of the stock solution to the organic solvents.

  • Turbidity Measurement: After each addition and a brief mixing period, measure the optical density or light scattering of each well using a plate reader.

  • Data Analysis: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility. This reflects the point of precipitation.

Causality and Controls:

  • Why DMSO? DMSO is a powerful polar aprotic solvent capable of dissolving many organic salts. However, its presence can create artifacts; results should be considered relative and not absolute thermodynamic values.

  • Control: Wells containing only the organic solvent and equivalent additions of DMSO (without the compound) must be run in parallel to correct for any solvent-DMSO miscibility issues.

Protocol: Thermodynamic Solubility by Equilibrium Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility, forming the core of Tier 2 analysis.[10][11]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator. Equilibration time is critical; for crystalline salts, 24-72 hours is a typical starting point.[10]

  • Sample Separation: Cease agitation and allow the suspension to settle. To separate the saturated liquid phase from the excess solid, centrifuge the vial.

  • Supernatant Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution and Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated, stability-indicating analytical method, typically HPLC-UV.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Causality and Controls:

  • Why 24-72 hours? This duration is often sufficient for the dissolution process to reach equilibrium. Preliminary time-point experiments (e.g., sampling at 12, 24, 48, and 72 hours) should be conducted for a new system to confirm that the concentration has plateaued.

  • Self-Validation: The continued presence of solid material at the end of the experiment validates that saturation was achieved.

Protocol: Solid-State Analysis of Equilibrated Solids

This Tier 3 analysis is crucial for ensuring the trustworthiness of the solubility data. It verifies what solid form was in equilibrium with the saturated solution.[10]

Objective: To confirm the physical form (e.g., original salt, free base, solvate) of the compound after the equilibration period.

Methodology:

  • Solid Recovery: After removing the supernatant for concentration analysis (Protocol 4.2), carefully recover the remaining solid from the vial.

  • Drying: Gently dry the solid under vacuum at ambient temperature to remove residual solvent without inducing a phase change.

  • Analysis: Analyze the recovered solid using one or more of the following techniques:

    • X-Ray Powder Diffraction (XRPD): The most definitive method. Compare the diffraction pattern of the recovered solid to that of the original starting material and the free base (if available).

    • Differential Scanning Calorimetry (DSC): Compare the melting point and other thermal events of the recovered solid to the reference standards.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid method to check for major functional group changes that would indicate conversion from the salt to the free base.

Causality and Interpretation:

  • If the XRPD pattern of the recovered solid matches the original dihydrochloride salt, the measured solubility is that of the salt.

  • If the pattern matches that of the free base, the salt has disproportionated, and the measured concentration reflects the solubility of the free base in that specific medium.

  • The appearance of a new, unique pattern may indicate the formation of a solvate or a different polymorph.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvent classes.

Table 1: Solubility Profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride

Solvent ClassSolventDielectric Constant (ε)Kinetic Solubility (µg/mL)Thermodynamic Solubility (mg/mL @ 25°C)Solid Form Post-Equilibration
Polar Protic Water80.1> 2000To be determinedTo be determined
Methanol (MeOH)32.7> 2000To be determinedTo be determined
Ethanol (EtOH)24.5To be determinedTo be determinedTo be determined
Polar Aprotic DMSO46.7> 2000To be determinedTo be determined
Acetonitrile (ACN)37.5To be determinedTo be determinedTo be determined
Acetone20.7To be determinedTo be determinedTo be determined
Weakly Polar Dichloromethane (DCM)9.1< 50To be determinedTo be determined
Tetrahydrofuran (THF)7.6< 50To be determinedTo be determined
Non-Polar Toluene2.4< 10To be determinedTo be determined
Heptane1.9< 10To be determinedTo be determined

Interpreting the Results:

  • High Solubility (>10 mg/mL): Expected in highly polar, protic solvents like water and methanol.

  • Moderate Solubility (1-10 mg/mL): May be observed in polar aprotic solvents like DMSO, where strong dipole moments can solvate the ions.

  • Poor to Insoluble (<1 mg/mL): Expected in weakly polar and non-polar solvents (DCM, Toluene, Heptane) that lack the ability to overcome the salt's lattice energy.

Advanced Considerations and Troubleshooting

  • Conversion to Free Amine: If solubility is poor in a desired organic solvent for a reaction, the most common and effective strategy is to convert the hydrochloride salt to its corresponding free amine.[8] This is typically done by suspending the salt in a solvent like DCM and adding a tertiary amine base (e.g., triethylamine). The resulting free amine is significantly less polar and more soluble in a wider range of organic solvents.[8]

G cluster_0 Equilibrium in Solution Solid Solid Salt (R-Pip-H₂²⁺ 2Cl⁻) Dissolved Dissolved Ions (R-Pip-H₂²⁺ + 2Cl⁻) Solid->Dissolved Dissolution Dissolved->Solid Precipitation FreeBase Free Base (R-Pip + 2HCl) Dissolved->FreeBase Disproportionation (Deprotonation)

Caption: Key equilibria for a dihydrochloride salt in solution.

  • Hygroscopicity: Piperazine and its salts can be hygroscopic, readily absorbing water from the atmosphere.[3][4] All experiments should be conducted using anhydrous solvents and under a dry atmosphere (e.g., nitrogen or argon) where possible to ensure reproducibility.

  • Common-Ion Effect: In aqueous media or in the presence of other chloride sources, the solubility of a hydrochloride salt can be suppressed.[12][13] While less common in purely organic systems, it is a factor to consider if mixed solvent systems are used.

Conclusion

The solubility profile of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride in organic solvents is dictated primarily by its ionic salt character. A high solubility is anticipated only in the most polar solvents capable of solvating dissociated ions. For practical applications in synthesis and formulation in less polar media, conversion to the free base is likely a necessary strategy. The tiered experimental framework presented here, combining rapid screening with rigorous thermodynamic and solid-state analysis, provides a robust pathway for generating a definitive and reliable solubility profile, enabling informed decisions in the drug development pipeline.

References

  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti - PMC. (2020).
  • A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT)
  • 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride. CymitQuimica.
  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - PMC.
  • Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
  • Piperazine | C4H10N2 | CID 4837. PubChem, NIH.
  • What Is Piperazine derivatives?? Guide By shree ganesh chemicals. Slideshare.
  • improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem.
  • Piperazine. Wikipedia.
  • Salt formation to improve drug solubility. ScienceDirect.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Precaution on use of hydrochloride salts in pharmaceutical formul
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC.
  • 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride. Sapphire Bioscience.

Sources

Exploratory

expected NMR and mass spectra for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride

Title: Expected NMR and Mass Spectra for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine Dihydrochloride: A Technical Guide Molecular Architecture and Physicochemical Context 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Expected NMR and Mass Spectra for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine Dihydrochloride: A Technical Guide

Molecular Architecture and Physicochemical Context

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride (Molecular Weight: 241.12 g/mol ; Formula: C7H14Cl2N4O) is a highly polar, nitrogen-rich heterocyclic scaffold frequently utilized in drug discovery[1]. The molecule consists of an electron-deficient 1,2,4-oxadiazole ring linked via a methylene bridge to a piperazine moiety.

As a Senior Application Scientist, it is critical to recognize how the dihydrochloride salt form dictates the analytical approach. In solution, the protonation of both the N1 (tertiary) and N4 (secondary) piperazine nitrogens locks the lone pairs, preventing rapid pyramidal inversion. This bis-cationic state heavily deshields adjacent nuclei and strictly necessitates the use of highly polar deuterated solvents, such as D2O or DMSO-d6, for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Nuclear Magnetic Resonance (NMR) Profiles

The spectroscopic signatures of this molecule are governed by strong inductive electron-withdrawing effects. The causality behind the chemical shifts is twofold: the inherent electronegativity of the heteroatoms in the oxadiazole ring and the positive charges localized on the piperazinium nitrogens.

1H NMR Spectroscopy (400 MHz, D2O)

When utilizing D2O, exchangeable protons (NH2+ and NH+) will not be observed due to rapid deuterium exchange. The spectrum will be defined by the rigid carbon-bound protons.

Table 1: Expected 1H NMR Quantitative Data

Position Expected Shift (δ, ppm) Multiplicity Integration Assignment Rationale
Oxadiazole C5-H 9.20 – 9.50 Singlet (s) 1H Highly deshielded by the adjacent O and N atoms in the heteroaromatic ring.
Methylene (-CH2-) 4.50 – 4.70 Singlet (s) 2H Deshielded by both the oxadiazole ring and the adjacent N1+ quaternary center.
Piperazine C2, C6 3.60 – 3.80 Multiplet (m) 4H Aliphatic protons shifted downfield by the adjacent alkylated, protonated N1+[2].

| Piperazine C3, C5 | 3.40 – 3.60 | Multiplet (m) | 4H | Aliphatic protons adjacent to the secondary protonated N4+. |

13C NMR Spectroscopy (100 MHz, D2O)

The 13C NMR spectrum highlights the stark contrast between the highly deshielded sp2 carbons of the oxadiazole and the sp3 carbons of the piperazine ring[3].

Table 2: Expected 13C NMR Quantitative Data

Position Expected Shift (δ, ppm) Assignment Rationale
Oxadiazole C5 165.0 – 168.0 Imine-like carbon, highly deshielded by flanking oxygen and nitrogen[3].
Oxadiazole C3 160.0 – 162.0 Aromatic carbon attached to the methylene linker[4].
Methylene (-CH2-) 50.0 – 53.0 Aliphatic carbon shifted downfield by N1+ and the oxadiazole ring.
Piperazine C2, C6 47.0 – 50.0 Aliphatic carbons adjacent to the tertiary amine (N1+).

| Piperazine C3, C5 | 40.0 – 43.0 | Aliphatic carbons adjacent to the secondary amine (N4+). |

Expected Mass Spectrometry (MS) Profile

In positive Electrospray Ionization (ESI+), the dihydrochloride counterions are stripped away, and the mass spectrometer detects the protonated free base. Collision-Induced Dissociation (CID) targets the weakest bond in the molecule: the C-N bond connecting the methylene linker to the piperazine ring.

Table 3: Expected ESI-MS/MS Data (Positive Ion Mode)

Species m/z Relative Abundance Structural Assignment
[M+H]+ 169.1 High (Precursor) Protonated intact free base (C7H13N4O+).
Fragment 1 87.1 High Piperazinium ion (C4H11N2+).

| Fragment 2 | 83.0 | Medium | Oxadiazol-3-ylmethyl cation (C3H3N2O+). |

MS_Fragmentation M [M+H]+ m/z 169.1 (Protonated Free Base) F1 Piperazinium Ion m/z 87.1 M->F1 Cleavage at C(methylene)-N1 F2 Oxadiazol-3-ylmethyl Cation m/z 83.0 M->F2 Cleavage at C(methylene)-N1 (Charge on linker) F3 Ring Cleavage Products < m/z 83 F2->F3 Oxadiazole Ring Opening

Fig 1: Predicted ESI-MS/MS collision-induced dissociation (CID) pathways.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the analytical workflows must be designed as self-validating systems where the data inherently proves the success of the sample preparation.

Analytical_Workflow S1 1. Sample Preparation Weigh 5-10 mg of Dihydrochloride Salt S2 2. Solvent Selection Dissolve in 0.6 mL D2O (NMR) or H2O/MeCN (LC-MS) S1->S2 S3 3. Data Acquisition 1H (400 MHz) / 13C (100 MHz) ESI+ Q-TOF MS S2->S3 S4 4. Data Processing Peak Picking, Integration, Fragmentation Analysis S3->S4

Fig 2: Standardized analytical workflow for NMR and LC-MS characterization.

Step-by-Step NMR Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride.

  • Solvation: Dissolve the solid completely in 0.6 mL of D2O (100% atom D). Ensure no particulate matter remains, as this will distort the magnetic field homogeneity.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR (minimum 16 scans, relaxation delay d1 = 2s) and 13C NMR (minimum 512 scans, d1 = 2s) at 298 K.

  • Self-Validation Checkpoint: Integrate the 1H spectrum. The ratio of the oxadiazole C5-H, methylene CH2, and total piperazine CH2 protons must strictly adhere to a 1:2:8 ratio. Any deviation indicates incomplete salt formation or degradation. The total absence of broad signals between 9-10 ppm validates complete deuterium exchange of the amine protons.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Water. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Fragmentation: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV. Isolate the precursor ion at m/z 169.1 and apply a collision energy (CE) ramp of 15–30 eV.

  • Self-Validation Checkpoint: The observation of the [M+H]+ precursor at m/z 169.1 validates the intact free base. The CID spectrum must yield the m/z 87.1 and m/z 83.0 fragments. If the m/z 87.1 fragment is absent, it indicates an unexpected structural rearrangement or a failure in the ionization of the secondary amine, prompting an immediate recalibration of the collision energy parameters.

Sources

Foundational

The Privileged Scaffold: Oxadiazolylpiperazine Derivatives in Early-Stage Drug Discovery

Executive Summary In modern rational drug design, the conjugation of distinct heterocyclic pharmacophores is a proven strategy to achieve multi-target engagement, optimize pharmacokinetic profiles, and mitigate off-targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the conjugation of distinct heterocyclic pharmacophores is a proven strategy to achieve multi-target engagement, optimize pharmacokinetic profiles, and mitigate off-target toxicity. Among these hybrid architectures, oxadiazolylpiperazine derivatives (conjugates of 1,3,4-oxadiazole or 1,2,4-oxadiazole with substituted piperazines) have emerged as highly versatile, privileged scaffolds. This technical guide explores the mechanistic rationale behind this hybridization, details its broad-spectrum therapeutic applications, and provides self-validating experimental protocols for their synthesis and biological evaluation.

Mechanistic Rationale: The Synergy of Oxadiazole and Piperazine

The success of oxadiazolylpiperazine hybrids in early-stage discovery is not coincidental; it is rooted in the complementary physicochemical properties of its constituent rings.

  • The 1,3,4-Oxadiazole Core: This five-membered heterocycle acts as a robust amide and ester isostere. Due to its alternating single and double bonds, each atom provides a p-orbital perpendicular to the molecule's plane, conferring exceptional metabolic stability (1)[1]. Furthermore, it functions as a flat, aromatic linker that optimally orients peripheral substituents while acting as a potent hydrogen bond acceptor.

  • The Piperazine Scaffold: The incorporation of a piperazine ring introduces a basic secondary or tertiary nitrogen, which favorably modulates the molecule's pKa and aqueous solubility. Its conformational flexibility allows for dynamic receptor binding, while its lipophilic nature enhances blood-brain barrier (BBB) penetration—a critical requirement for central nervous system (CNS) targets (2)[2].

When hybridized, these moieties create a synergistic entity capable of engaging complex biological targets, from neurodegenerative enzymes to metabolic carboxylases.

Pharmacophore Oxadiazole 1,3,4-Oxadiazole Ring (H-Bond Acceptor, Amide Isostere) Hybrid Oxadiazolylpiperazine Hybrid (Synergistic Pharmacophore) Oxadiazole->Hybrid Linker Coupling Piperazine Piperazine Scaffold (Solubility, Basic N, Flexibility) Piperazine->Hybrid N-Alkylation/Acylation CNS CNS Penetration (PAMPA-BBB Validated) Hybrid->CNS Favorable pKa & LogP MAOA MAO-A Inhibition (Antidepressant) Hybrid->MAOA Reversible Binding AChE AChE / BACE-1 Inhibition (Alzheimer's) Hybrid->AChE Dual-site Binding ACC ACC Inhibition (Metabolic Syndrome) Hybrid->ACC Allosteric Modulation

Fig 1. Pharmacophore synergy and multi-target engagement of oxadiazolylpiperazine hybrids.

Core Therapeutic Applications & Quantitative Profiling

The structural plasticity of oxadiazolylpiperazine derivatives has led to their successful deployment across diverse therapeutic areas:

  • Neurodegenerative Diseases (Alzheimer's Disease): Rational design of these conjugates has yielded potent inhibitors of human acetylcholinesterase (hAChE) and β -secretase 1 (hBACE-1). For instance, pyridyl-substituted piperazine derivatives exhibit nanomolar efficacy against hAChE by selectively binding to the peripheral anionic site (3)[3].

  • Neuropsychiatric Disorders (Depression): Piperazine-oxadiazole hybrids have demonstrated significant antidepressant-like activity by acting as reversible inhibitors of Monoamine Oxidase-A (MAO-A). Molecular docking confirms that these compounds form stable complexes within the MAO-A active site, mimicking the binding mode of established drugs like clorgyline (2)[2].

  • Oncology: Imidazole-integrated 1,2,4-oxadiazole-piperazine hybrids have shown marked cytotoxic effects against a panel of cancer cell lines, including MDA-MB-231 (breast) and MIA PaCa-2 (pancreatic), validated via Sulforhodamine B (SRB) assays (4)[4].

  • Metabolic Syndrome: These scaffolds have been optimized as inhibitors of Acetyl-CoA Carboxylase (ACC), a key regulatory enzyme in fatty acid metabolism, demonstrating the scaffold's utility outside of CNS indications (5)[5].

Table 1: Pharmacological Profiling of Representative Hybrids
Compound DesignationPharmacological TargetIC50 / Activity MetricDisease Indication
Compound 5AD (Pyridyl-substituted)hAChE0.103 ± 0.0172 μMAlzheimer's Disease
Compound 5AD (Pyridyl-substituted)hBACE-11.342 ± 0.078 μMAlzheimer's Disease
Compound 5f (Oxadiazole clubbed)MAO-A0.96 ± 0.04 μMDepression
Compound 5g (Oxadiazole clubbed)MAO-A0.81 ± 0.03 μMDepression
Compound 5AD DPPH Radical44.35% ScavengingOxidative Stress

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological screening of these derivatives, explicitly stating the mechanistic causality behind each experimental choice.

General Synthesis of 1,3,4-Oxadiazole-Piperazine Conjugates

Step 1: Hydrazide Formation

  • Procedure: Treat benzoic acid derivatives with hydrazine hydrate, EDC·HCl, and HOBT in acetonitrile at 0–5 °C, followed by continuous stirring for 2–3 hours.

  • Causality: EDC activates the carboxylic acid for nucleophilic attack. HOBT is added to suppress racemization and prevent the formation of unreactive N-acylureas, thereby maximizing the yield of the intermediate acid hydrazide.

Step 2: Intramolecular Cyclization

  • Procedure: Add phosphorus oxychloride ( POCl3​ ) gradually to a reaction mixture of the benzoic acid hydrazide and 2-chloroacetic acid, refluxing for 3–4 hours.

  • Causality: POCl3​ functions dually as a solvent and a potent dehydrating agent. It facilitates the elimination of a water molecule from the diacylhydrazine intermediate, thermodynamically driving the ring closure to form the stable 1,3,4-oxadiazole core (3)[3].

Step 3: N-Alkylation

  • Procedure: React the resulting oxadiazole intermediate with a substituted piperazine (1.1 equiv) in the presence of pyridine (3 equiv) and tetrahydrofuran (THF) at room temperature.

  • Causality: The alkylation generates hydrochloric acid (HCl) as a byproduct. Pyridine acts as a mild acid scavenger to neutralize the HCl, preventing the protonation of the highly nucleophilic secondary amine of the piperazine. This ensures the piperazine remains in its active state, driving the reaction to completion with high yields.

Workflow Step1 Precursor Synthesis (Hydrazide + Carboxylic Acid) Step2 Cyclization (POCl3 / Reflux) Step1->Step2 Step3 N-Alkylation (Piperazine + Pyridine/THF) Step2->Step3 Step4 In Vitro Assays (MAO-A, DPPH, SRB) Step3->Step4 Step5 Lead Optimization (SAR & Molecular Docking) Step4->Step5

Fig 2. Self-validating synthetic and biological screening workflow for hybrid derivatives.

In Vitro Biological Evaluation: DPPH Radical Scavenging Assay

Because oxidative stress is a primary driver of neurodegeneration, evaluating the antioxidant potential of CNS-targeted oxadiazolylpiperazines is a standard early-stage screening step.

  • Procedure: Prepare varying concentrations of the synthesized conjugates in methanol. Add DPPH (2,2-diphenyl-1-picrylhydrazyl) solution. Monitor the decrease in absorbance using a visible spectrophotometer at 517 nm.

  • Causality (The Readout): The stable nitrogen-centered free radical of DPPH exhibits a strong absorption band at 517 nm, appearing deep purple. In a biological environment, the quaternized form of the piperazine −NH in the hybrid compound donates a hydrogen atom to the DPPH radical (3)[3]. This reduces DPPH to its non-radical hydrazine form, shifting the solution color to yellow. The spectrophotometric quantification of this color loss is directly proportional to the compound's radical scavenging efficacy.

  • System Validation: Ascorbic acid must be run in parallel as a positive control to validate assay sensitivity and establish a baseline for maximum scavenging percentage.

Structure-Activity Relationship (SAR) Directives

When optimizing oxadiazolylpiperazine hits into lead compounds, medicinal chemists should adhere to the following SAR principles:

  • Terminal Nitrogen Substitution: Aromatic substitution at the terminal nitrogen of the piperazine ring is critical. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) dictates the spatial orientation and optimizes receptor interaction. For instance, pyridyl substitutions significantly enhance binding affinity to the aspartate dyad residues of hBACE-1.

  • Linker Flexibility: The length and flexibility of the alkyl or methylene spacer between the oxadiazole and piperazine rings govern the molecule's ability to achieve a bioactive conformation. Rigid linkers often improve selectivity but may reduce overall target affinity if the binding pocket requires induced fit.

References

  • Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review.PubMed / Bentham Science.
  • Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents.PubMed.
  • Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease with Antioxidant Potential.ACS Omega / NIH.
  • Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking.PubMed.
  • Piperazine Oxadiazole Inhibitors of Acetyl-CoA Carboxylase.ACS Publications.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Executive Summary In modern drug discovery, the strategic combination o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery, the strategic combination of privileged scaffolds is essential for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine (available as a free base or the highly stable dihydrochloride salt, CAS: 1258639-75-6[1]) has emerged as a powerful bifunctional building block.

By fusing the solubility-enhancing and receptor-targeting properties of a piperazine ring[2] with the metabolic stability of a 1,2,4-oxadiazole core[3], this scaffold allows medicinal chemists to systematically optimize lead compounds. It is prominently featured in advanced preclinical candidates, such as the anti-tubercular agent FNDR-20081[4], as well as in novel therapeutics targeting central nervous system (CNS) disorders, oncology, and metabolic diseases[5],[6].

Physicochemical & Pharmacokinetic Profiling

The Causality of Bioisosterism

A frequent challenge in hit-to-lead optimization is the metabolic liability of ester and amide linkages. Esters are rapidly degraded by plasma esterases, while amides—though more stable—introduce hydrogen bond donors (HBDs) that can restrict blood-brain barrier (BBB) permeability and membrane diffusion.

The 1,2,4-oxadiazole ring acts as a superior bioisostere for both esters and amides[3]. It is a flat, aromatic heterocycle that provides excellent hydrogen bond acceptor (HBA) properties without introducing HBDs. When tethered to a piperazine ring, the resulting conjugate exhibits a tunable pKa, facilitating the formation of stabilizing salt bridges with target proteins (e.g., GPCRs or kinases) while maintaining high aqueous solubility[2],[7].

Quantitative Comparison of Structural Motifs

To rationalize the selection of the 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine scaffold, the following table summarizes the typical physicochemical impact of replacing traditional functional groups with the oxadiazole bioisostere.

Functional GroupMetabolic Stability (Plasma)H-Bond Donors (HBD)H-Bond Acceptors (HBA)Impact on Lipophilicity (LogP)Primary Liability
Ester (-COO-)Very Low (Rapid Hydrolysis)02ModerateShort in vivo half-life
Amide (-CONH-)Moderate (Peptidase Cleavage)11LowerPoor BBB penetration
1,2,4-Oxadiazole High (Enzyme Resistant) 0 3 Higher Potential CYP interactions (if unoptimized)

Key Therapeutic Applications

Antimycobacterial Agents (Tuberculosis)

The most prominent application of this scaffold is in the development of FNDR-20081 , a first-in-class preclinical candidate against multidrug-resistant Mycobacterium tuberculosis (MDR-TB)[4],[8]. By coupling the oxadiazol-piperazine moiety to a quinoline core, researchers achieved a multi-targeting mechanism with no CYP3A4 liability[4]. FNDR-20081 exhibits exposure-dependent killing by targeting the marR (Rv0678) regulator of the MmpL5 efflux pump and the Rv3683 metalloprotease[4].

CNS and Antidepressant Agents

Piperazine-oxadiazole hybrids have gained significant traction in neuropharmacology. The piperazine nitrogen mimics endogenous neurotransmitters, allowing high-affinity binding to serotonin (5-HT) and dopamine receptors, while the oxadiazole core ensures the lipophilicity required for BBB penetration. Recent advancements highlight these conjugates as potent monoamine oxidase (MAO) inhibitors for depression and Alzheimer's disease[7].

Metabolic Disorders (Antidiabetics)

In the treatment of type 2 diabetes, piperazine-oxadiazole sulfonamides have been deployed as potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The piperazine moiety forms critical electrostatic interactions within the active site of the DPP-4 enzyme, stabilizing the enzyme-inhibitor complex and effectively lowering serum glucose levels in vivo[6].

Scaffold Integration Workflow

The following diagram illustrates the logical progression of integrating the 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine scaffold into a drug discovery pipeline.

Workflow Start Hit Identification (High-Throughput Screening) Scaffold Integration of 1-(1,2,4-oxadiazol- 3-ylmethyl)piperazine Start->Scaffold Structural Modification Prop Physicochemical Profiling (pKa, LogP, Solubility) Scaffold->Prop Metab Metabolic Stability Testing (Microsomal Assays) Scaffold->Metab Lead Lead Optimization (SAR Development) Prop->Lead Metab->Lead PreClin Pre-Clinical Candidate (e.g., FNDR-20081) Lead->PreClin In vivo Validation

Fig 1: Hit-to-Lead workflow for integrating the oxadiazole-piperazine scaffold.

Synthetic Methodologies & Experimental Protocols

To ensure trustworthiness and self-validation , the following protocols detail not only the procedural steps but the mechanistic causality behind each reagent choice and in-process control (IPC).

Protocol A: General N-Alkylation/Acylation of the Piperazine Core

Objective: Functionalize the secondary amine of the piperazine scaffold while preserving the oxadiazole ring.

Reagents:

  • 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride[1] (1.0 eq)

  • Electrophile (Alkyl halide or Acyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing: Suspend the dihydrochloride salt in anhydrous DCM at 0 °C under an inert argon atmosphere. Add DIPEA dropwise.

    • Causality: The dihydrochloride salt is used for its superior shelf-stability. DIPEA is selected over triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring strict chemoselectivity.

  • Electrophile Addition: Slowly add the electrophile (R-X) to the chilled solution.

    • Causality: Maintaining 0 °C controls the exothermic nature of the reaction, preventing over-alkylation or thermal degradation of the oxadiazole ring.

  • In-Process Control (IPC): Stir the reaction at room temperature for 2 hours. Monitor via LC-MS.

    • Self-Validation: The reaction is deemed complete when the LC-MS trace shows the total disappearance of the starting material peak ( m/z 183 [M+H]+ for the free base).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Causality: The mild NaHCO3​ wash neutralizes any generated HCl and partitions the water-soluble DIPEA-hydrochloride salts into the aqueous layer, leaving the highly pure product in the organic phase.

Protocol B: Buchwald-Hartwig Amination (Aryl-Piperazine Conjugation)

Objective: Couple the piperazine scaffold to an aryl or heteroaryl halide (e.g., synthesizing the quinoline core of FNDR-20081).

Reagents:

  • Aryl/Heteroaryl Bromide (1.0 eq)

  • 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine (free base) (1.2 eq)

  • Pd2​(dba)3​ (0.05 eq)

  • XPhos (0.1 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Degassing: Combine the aryl bromide, piperazine scaffold, and Cs2​CO3​ in a Schlenk flask with anhydrous toluene. Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly and irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Strict degassing is mandatory to maintain the catalytic cycle.

  • Catalyst Activation: Add Pd2​(dba)3​ and XPhos under a positive flow of Argon.

    • Causality: XPhos is an electron-rich, sterically bulky biaryl phosphine ligand. It specifically facilitates the difficult reductive elimination step when coupling bulky secondary amines like piperazine.

  • Heating & IPC: Seal the flask and heat to 90 °C for 12 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).

    • Causality: Cs2​CO3​ is utilized instead of stronger bases like NaOtBu . Strong alkoxides can trigger base-catalyzed ring-opening of the sensitive 1,2,4-oxadiazole moiety. Cs2​CO3​ provides the perfect balance of basicity and functional group tolerance.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite.

    • Self-Validation: The Celite pad traps colloidal palladium black. Failure to perform this step results in heavy metal contamination of the final Active Pharmaceutical Ingredient (API), which will fail downstream biological toxicity assays.

Mechanism of Action: Target Pathway

The following diagram maps the pleiotropic mechanism of action for FNDR-20081, demonstrating how the oxadiazole-piperazine scaffold interacts with Mycobacterium tuberculosis targets[4].

MOA Drug FNDR-20081 (Oxadiazole-Piperazine Conjugate) Target1 marR (Rv0678) Regulator Drug->Target1 Binds & Modulates Target2 Rv3683 Metalloprotease Drug->Target2 Inhibits Efflux MmpL5 Transporter/ Efflux Pump Target1->Efflux Downregulates Expression CellWall Peptidoglycan Biosynthesis Target2->CellWall Disrupts Synthesis Death Mtb Cell Death (Exposure-Dependent Killing) Efflux->Death Intracellular Drug Accumulation CellWall->Death Loss of Integrity

Fig 2: Pleiotropic mechanism of action of FNDR-20081 in M. tuberculosis.

Sources

Application

Advanced Derivatization Protocols for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine Dihydrochloride

Introduction and Chemical Rationale The compound 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS: 1258639-75-6) is a highly versatile small-molecule scaffold widely utilized in modern medicinal chemistry[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The compound 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS: 1258639-75-6) is a highly versatile small-molecule scaffold widely utilized in modern medicinal chemistry[1]. The 1,2,4-oxadiazole ring serves as a metabolically stable bioisostere for esters and amides, while the piperazine moiety provides a rigid, basic framework that favorably influences pharmacokinetic properties such as aqueous solubility and oral bioavailability[2].

Because the secondary nitrogen of the piperazine ring is the primary site for structural diversification, derivatization is a critical step in library synthesis. However, this compound is supplied as a dihydrochloride salt. In this state, the secondary amine is fully protonated ( NH2+​ ) and lacks the nucleophilicity required for coupling reactions[3]. Therefore, any derivatization strategy must begin with a highly controlled neutralization (free-basing) step to liberate the reactive amine in situ without degrading the base-sensitive oxadiazole ring.

Pre-Derivatization: In Situ Salt Neutralization

Causality & Logic: To utilize the piperazine nitrogen as a nucleophile, the two equivalents of hydrochloric acid bound to the scaffold must be neutralized. Using a mild, sterically hindered tertiary amine such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is preferred over strong inorganic bases (like NaOH), which could hydrolyze the oxadiazole ring or cause undesired side reactions in organic solvents[3][4].

Protocol:

  • Suspend 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (1.0 eq) in an anhydrous solvent (DCM or DMF, depending on the subsequent reaction).

  • Add DIPEA or TEA (2.2 to 2.5 eq). The slight excess ensures complete neutralization of the two HCl molecules while providing a basic environment for the subsequent electrophilic attack[3].

  • Stir at room temperature for 15–30 minutes until the suspension clarifies, indicating the successful generation of the free base.

Workflow Salt 1-(1,2,4-oxadiazol-3-ylmethyl) piperazine 2HCl FreeBase Free Base Intermediate (Nucleophilic) Salt->FreeBase DIPEA or TEA (Neutralization) Amide N-Acyl Derivative (Amide) FreeBase->Amide R-COOH, HATU (Acylation) Alkyl N-Alkyl Derivative (Amine) FreeBase->Alkyl R-CHO, NaBH(OAc)3 (Reductive Amination) Sulfonamide N-Sulfonyl Derivative (Sulfonamide) FreeBase->Sulfonamide R-SO2Cl, Base (Sulfonylation)

Divergent derivatization workflows for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride.

Derivatization Strategy 1: N-Acylation (Amide Coupling)

Causality & Logic: Amide bond formation is best achieved using a carboxylic acid and a coupling reagent rather than harsh acid chlorides, which can be unstable or commercially unavailable. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for this transformation. It rapidly forms a highly reactive OAt-active ester intermediate, driving the reaction to completion even with sterically hindered carboxylic acids, while minimizing epimerization[5][6].

Step-by-Step Protocol:

  • In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) to the mixture. Stir for 15 minutes at room temperature to pre-activate the acid and form the active ester[5].

  • In a separate vial, neutralize 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (1.1 eq) with DIPEA (2.2 eq) in DMF as described in Section 2.

  • Transfer the free-based piperazine solution to the activated acid mixture.

  • Stir at room temperature for 2–12 hours. Monitor reaction progress via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate.

Derivatization Strategy 2: Reductive Amination

Causality & Logic: Direct alkylation of piperazines with alkyl halides frequently results in over-alkylation, yielding unwanted quaternary ammonium salts[7][8]. Reductive amination circumvents this by condensing the piperazine with an aldehyde or ketone to form a temporary iminium ion, which is subsequently reduced. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the reagent of choice because it is mild enough to reduce the iminium ion selectively without reducing the unreacted carbonyl precursor[3].

Step-by-Step Protocol:

  • Dissolve 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (1.0 eq) in anhydrous DCM. Add TEA (2.2 eq) and stir for 15 minutes to liberate the free base[3].

  • Add the target aldehyde or ketone (1.1 eq). If the carbonyl is unreactive, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 1 hour at room temperature[3][7].

  • Portion-wise, add NaBH(OAc)3​ (1.5 eq) to the reaction mixture. The addition may be mildly exothermic[3].

  • Stir under a nitrogen atmosphere for 4–24 hours until TLC/LC-MS indicates complete consumption of the iminium intermediate.

  • Workup: Quench slowly with saturated aqueous NaHCO3​ to destroy excess reducing agent. Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO4​ , and concentrate under reduced pressure[3].

Pathway Step1 Piperazine Free Base + Carbonyl (R-CHO) Step2 Carbinolamine Intermediate Step1->Step2 Nucleophilic Addition Step3 Iminium Ion Formation (-H2O) Step2->Step3 Acid Catalysis (Optional) Step4 N-Alkylated Piperazine Step3->Step4 Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of piperazine reductive amination via an iminium ion intermediate.

Derivatization Strategy 3: Sulfonylation

Causality & Logic: Sulfonamides are highly stable structural motifs. The reaction between a secondary amine and a sulfonyl chloride is rapid and highly exothermic. Because the reaction generates HCl as a byproduct, an excess of base (TEA or Pyridine) is strictly required to act as an acid scavenger, preventing the re-protonation of the piperazine reactant and driving the reaction forward[9][10].

Step-by-Step Protocol:

  • Suspend 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (1.0 eq) in anhydrous DCM. Add TEA (3.5 eq) and stir for 15 minutes.

  • Cool the reaction flask to 0 °C using an ice bath to control the exothermic nature of the sulfonylation.

  • Dissolve the desired sulfonyl chloride (1.1 eq) in a small volume of DCM and add it dropwise to the reaction mixture over 10 minutes[9].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove excess base/unreacted amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Quantitative Reaction Parameters

The following table summarizes the optimal parameters for the three primary derivatization workflows to ensure reproducibility and high yields.

Derivatization TypePrimary ReagentsBase & EquivalentsSolventTypical TimeExpected Yield
Amide Coupling R-COOH, HATUDIPEA (3.0 - 4.0 eq)DMF2 - 12 h75 - 95%
Reductive Amination R-CHO, NaBH(OAc)3​ TEA (2.2 eq)DCM4 - 24 h60 - 85%
Sulfonylation R- SO2​Cl TEA (3.5 eq)DCM1 - 4 h80 - 98%

References

  • CymitQuimica. 1-(1,2,4-Oxadiazol-3-ylmethyl)
  • Benchchem. Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Benchchem. 1,4-Dibenzoylpiperazine Protocols.
  • Taylor & Francis.
  • ACS Publications. Development of Imidazo[1,2-a]pyridines Containing Sulfonyl Piperazines.
  • Semantic Scholar. Sulfonylation of 1,4‐Diazabicyclo[2.2.2]octane: Charge‐Transfer Complex Triggered C−N Bond Cleavage.
  • MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride

Welcome to the Technical Support Center for the crystallization of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride. This guide is tailored for researchers, formulation scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride. This guide is tailored for researchers, formulation scientists, and drug development professionals navigating the complex solid-state chemistry of piperazine-derived pharmaceutical salts.

Understanding the Molecule's Solid-State Behavior

1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride presents unique crystallization challenges. The presence of the basic piperazine nitrogen atoms readily forms a dihydrochloride salt, which is intrinsically prone to[1] and liquid-liquid phase separation (LLPS), commonly known as [2]. The oxadiazole ring adds a degree of polarity that heavily influences solvent-solute interactions, making precise thermodynamic control critical.

CrystallizationWorkflow Start Prepare API Solution (Near Saturation) Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling LLPS Oiling Out (LLPS) Detected? Cooling->LLPS DiluteSeed Dilute & Seed (Bypass LLPS Boundary) LLPS->DiluteSeed Yes Nucleation Nucleation Occurs? LLPS->Nucleation No DiluteSeed->Cooling AntiSolvent Anti-Solvent Addition or Evaporation Nucleation->AntiSolvent No Harvest Filter, Wash & Dry (Desiccated Environment) Nucleation->Harvest Yes AntiSolvent->Nucleation

Diagnostic workflow for troubleshooting piperazine dihydrochloride crystallization.

FAQ & Troubleshooting Guide

Q1: My compound is "oiling out" instead of forming a crystalline solid. What is the mechanistic cause, and how do I resolve it? Causality & Expert Insight: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent, or when the initial solute concentration is driven too high[2]. Instead of overcoming the nucleation barrier to form an ordered crystal lattice, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase. For 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride, strong solute-solvent hydrogen bonding often hinders spontaneous nucleation. Resolution Strategy:

  • Operate in the Metastable Zone: Dilute the starting solution to lower the concentration below the LLPS boundary.

  • Implement Seeding: Add 1-5% (w/w) of high-quality seed crystals of the desired polymorph just before the cloud point is reached., directing the system toward crystal growth rather than phase separation[3].

  • Reverse Anti-Solvent Addition: If cooling crystallization consistently fails, switch to a reverse addition technique (adding the API solution into the anti-solvent) under high shear to force rapid nucleation before droplets can coalesce[3].

Q2: The isolated crystals turn into a sticky paste upon filtration. How can I prevent this? Causality & Expert Insight: Piperazine dihydrochloride salts are[4]. When exposed to ambient humidity during filtration, the crystals rapidly absorb atmospheric moisture, either forming a lower-melting hydrate or deliquescing completely into a concentrated aqueous paste[1]. Resolution Strategy:

  • Inert Atmosphere Filtration: Perform all filtration and washing steps under a dry nitrogen or argon blanket using a positive-pressure filtration funnel.

  • Wash Solvent Selection: Wash the filter cake with a cold, anhydrous, low-boiling anti-solvent (e.g., anhydrous acetone) to displace the mother liquor without dissolving the product.

  • Immediate Desiccation: Transfer the damp cake immediately to a vacuum oven set to 40-50 °C with a continuous dry gas purge.

Q3: I am getting inconsistent crystal habits (e.g., fine needles one batch, chunky blocks the next). Why? Causality & Expert Insight: Inconsistent crystal habit is a hallmark of uncontrolled supersaturation generation, leading to variable nucleation rates or the [5]. Rapid cooling typically favors the fastest-growing crystal faces, resulting in fine, fragile needles that cause poor filtration and flowability. Resolution Strategy: Control the supersaturation rate. Use a non-linear (cubic) cooling profile where the cooling rate is very slow initially (e.g., 0.1 °C/min) during the critical nucleation phase, and accelerates only after a sufficient seed bed has formed[5].

Data Presentation: Solvent Screening Matrix

To optimize the crystallization of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride, empirical solvent screening is required. The table below summarizes the expected behavior of piperazine dihydrochloride salts in common solvent systems based on polarity and hydrogen-bonding capacity.

Solvent SystemDielectric Constant (ε)Expected SolubilityLLPS RiskRecommended Action for Optimization
Water 80.1> 500 mg/mLLowUse as a base solvent for anti-solvent crystallization. Requires high volumes of anti-solvent.
Methanol 32.750 - 150 mg/mLMediumExcellent for cooling crystallization. Prone to solvate formation; dry thoroughly.
Isopropanol (IPA) 18.310 - 30 mg/mLHighGood balance of solubility. High risk of oiling out if cooled too rapidly. Use seeding.
Acetone 20.7< 5 mg/mLLowStrong anti-solvent. Add slowly (e.g., 0.5 mL/min) to an aqueous/alcoholic solution.
Ethyl Acetate 6.0< 1 mg/mLHighCan induce oiling out if added to highly concentrated methanolic solutions.
Self-Validating Experimental Protocols
Protocol 1: Anti-Solvent Crystallization with Seeding (LLPS Prevention)

Objective: To isolate high-purity crystalline 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride while actively suppressing liquid-liquid phase separation.

  • Dissolution: Suspend 1.0 g of the crude API in 5.0 mL of anhydrous Methanol (Primary Solvent) in a jacketed reactor.

  • Heating: Heat the suspension to 60 °C with moderate agitation (250 rpm) until complete dissolution is achieved. Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble impurities (foreign particulates act as uncontrolled nucleation sites).

  • Cooling & Seeding: Cool the clear solution to 45 °C. Add 20 mg (2% w/w) of pre-milled 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride seed crystals.

    • Validation Checkpoint: The seeds must remain suspended and not dissolve. If they dissolve, the solution is undersaturated; reduce the temperature by 2 °C, wait 10 minutes, and re-seed.

  • Anti-Solvent Addition: Using a syringe pump, add 15.0 mL of anhydrous Acetone (Anti-Solvent) at a constant rate of 0.5 mL/min. Mechanistic note: Slow addition maintains the system within the metastable zone, allowing the supersaturation to be consumed by crystal growth on the seeds rather than forming an oil phase.

  • Aging & Isolation: Once addition is complete, cool the slurry to 5 °C at 0.2 °C/min. Age for 2 hours. Filter under a dry nitrogen blanket, wash with 2 x 3 mL cold anhydrous acetone, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol 2: Solvent-Exchange for Droplet Control (If Oiling Out is Unavoidable)

Objective: To using a solvent-exchange mechanism[6].

  • Induce LLPS: If the API has oiled out in an Ethanol/Ethyl Acetate mixture, halt cooling and maintain the temperature to stabilize the droplet size.

  • Solvent Exchange Trigger: Rapidly inject a highly polar, miscible anti-solvent (e.g., Acetonitrile) directly into the biphasic mixture under high shear (500+ rpm).

  • Nucleation: The rapid shift in the solvent composition of the mother phase forces the solute out of the liquid droplets, triggering instantaneous nucleation at the droplet interfaces[6].

    • Validation Checkpoint: Observe the mixture via a turbidity probe or process microscope; a sharp spike in turbidity followed by a plateau indicates successful nucleation from the oiled-out phase.

  • Annealing: Heat the resulting suspension to 10 °C below the boiling point for 1 hour to anneal the kinetically formed crystals, then cool slowly to room temperature before filtration.

References
  • Crystallisation in pharmaceutical processes. BIA.[Link]

  • Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893. PubChem.[Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.[Link]

  • An In-Line Study of Oiling Out and Crystallization. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride

Welcome to the Technical Support and Troubleshooting Guide for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS: 1258639-75-6). This compound is a highly versatile small-molecule scaffold used extensively in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS: 1258639-75-6). This compound is a highly versatile small-molecule scaffold used extensively in drug discovery[1]. However, its formulation as a dihydrochloride salt combined with a pH-sensitive heterocyclic core creates unique storage vulnerabilities.

This guide provides researchers and drug development professionals with the mechanistic insights and validated protocols required to maintain the structural integrity of this compound during long-term storage and handling.

Mechanistic Insights: The Causality of Degradation

To effectively store this compound, one must understand the synergistic degradation pathways driven by its two primary structural components: the piperazine dihydrochloride salt and the 1,2,4-oxadiazole ring .

While the 1,2,4-oxadiazole core is generally stable under neutral physiological conditions (pH 6–8), it is highly susceptible to hydrolysis in strongly acidic (pH < 3) or basic environments[2]. Conversely, piperazine dihydrochloride is notoriously hygroscopic[3].

The Degradation Cascade: When exposed to ambient humidity, the dihydrochloride salt aggressively absorbs atmospheric moisture (deliquescence). This absorbed water dissolves the localized HCl, creating a highly acidic microenvironment (pH < 3). In this acidic state, the N-4 atom of the 1,2,4-oxadiazole ring becomes protonated. This protonation activates the adjacent methine carbon, making it highly vulnerable to nucleophilic attack by the very water that was absorbed, ultimately leading to irreversible ring cleavage and the formation of aryl nitrile degradation products[4].

Additionally, if the compound is subjected to thermal stress, it can undergo the Boulton-Katritzky Rearrangement (BKR) or lose HCl gas, which free-bases the piperazine ring and exposes it to oxidative degradation[5],[6].

Degradation Pathway Visualization

DegradationPathway A Atmospheric Moisture (Ambient Humidity) B Hygroscopic Absorption (Piperazine Di-HCl Salt) A->B Exposure C Localized Acidic Microenvironment (pH < 3) B->C Deliquescence & HCl Dissociation D Protonation of N-4 on 1,2,4-Oxadiazole Ring C->D Acid Catalysis E Nucleophilic Attack by H2O on Methine Carbon D->E Activation F Irreversible Ring Cleavage (Aryl Nitrile Formation) E->F Hydrolysis

Moisture-induced acid-catalyzed ring cleavage in oxadiazole dihydrochloride salts.

Quantitative Storage Parameters & Degradation Triggers

To prevent the cascade described above, storage conditions must strictly control humidity, temperature, and atmospheric composition.

ParameterOptimal ConditionDegradation TriggerMechanistic Consequence
Moisture < 10% Relative Humidity (RH)Ambient Room HumidityHygroscopic deliquescence leading to acid-catalyzed oxadiazole ring cleavage[2],[4].
Temperature 2–8°C (Short term) or -20°C (Long term)> 25°C (Prolonged)Thermal rearrangement (Boulton-Katritzky)[5]; volatilization of HCl leading to free-basing.
Atmosphere Argon (Ar) BackfillAmbient Air (O₂)Oxidation of the piperazine ring (forming N-oxides) if the salt dissociates[6].
Light Amber Vials / Dark StorageUV / Direct SunlightPhotochemical cleavage of the labile O-N bond within the oxadiazole core[5].

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My powder has turned into a sticky, clumpy mass. Is it still usable for sensitive assays? A: No, it is highly recommended to discard the batch. Clumping is the physical manifestation of deliquescence (moisture absorption)[7]. Because of the mechanism outlined above, the absorbed moisture has likely already initiated acid-catalyzed hydrolysis of the 1,2,4-oxadiazole ring[4]. Using this material will introduce aryl nitrile impurities into your assays, compromising data integrity.

Q: I am observing unexpected nitrile peaks in my NMR spectra after three months of storage at -20°C. What happened? A: You are observing the ring-opened degradation product[4]. Storing the compound at -20°C in a standard frost-free freezer without a secondary desiccator is a common error. Frost-free freezers undergo regular freeze-thaw cycles that introduce humidity. Condensation forms inside the vial, triggering the acid-catalyzed hydrolysis pathway. Always use a secondary desiccated container.

Q: Why is Argon preferred over Nitrogen for backfilling this specific compound? A: While both are inert, Argon is denser than ambient air, whereas Nitrogen is slightly lighter. When backfilling a small vial, Argon effectively "blankets" the solid powder at the bottom, displacing oxygen and moisture upward and out of the vial before sealing. This is critical for preventing the oxidation of the piperazine moiety[6].

Q: Can I neutralize the compound to its free-base form for better storage stability? A: Converting to the free base eliminates the hygroscopic HCl salt and the resulting acidic microenvironment, which protects the oxadiazole ring. However, free-basing secondary/tertiary amines like piperazine drastically increases their susceptibility to atmospheric oxidation[6]. If you require the free base for your synthesis, generate it in situ immediately prior to use rather than storing it.

Standard Operating Procedure (SOP): Anhydrous Aliquoting and Storage Workflow

To establish a self-validating system that guarantees compound integrity, follow this step-by-step methodology upon receiving the bulk compound.

Phase 1: Equilibration

  • Do not open immediately: Upon receiving the compound (often shipped on dry ice or cold packs), leave the sealed primary container inside a desiccator at room temperature for at least 2 hours.

  • Rationale: Opening a cold vial in ambient air immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating the degradation cascade.

Phase 2: Controlled Aliquoting 3. Environment Prep: Transfer the equilibrated, sealed vial into a glovebox or a portable dry-bag purged with inert gas (Argon or N₂). Ensure the internal Relative Humidity (RH) monitor reads < 10%. 4. Aliquoting: Weigh the bulk powder into single-use, amber glass vials (e.g., 5 mg or 10 mg aliquots). 5. Rationale: Single-use aliquots prevent the repeated opening and closing of a bulk vial, which inevitably introduces moisture over time. Amber glass prevents photochemical O-N bond cleavage[5].

Phase 3: Sealing and Storage 6. Argon Blanketing: Gently purge each individual open vial with a slow stream of Argon gas for 3–5 seconds to displace ambient air. 7. Primary Seal: Cap tightly with a PTFE-lined screw cap. Wrap the junction of the cap and vial tightly with Parafilm. 8. Secondary Containment: Place the sealed vials into a secondary container (e.g., a wide-mouth Nalgene jar) filled with 1–2 inches of color-indicating silica gel. 9. Final Storage: Store the secondary container at -20°C. Monitor the silica gel periodically; if it changes color (indicating moisture saturation), replace it immediately.

References

  • 1-(1,2,4-Oxadiazol-3-ylmethyl)
  • The 1,2,4-Oxadiazole Core: A Technical Guide to its Reactivity and Stability for Drug Discovery Professionals Source: BenchChem URL
  • SAFETY DATA SHEET - Piperazine dihydrochloride Source: Pfaltz & Bauer URL
  • Material Safety Data Sheet - Piperazine Dihydrochloride Source: Spectrum Chemical URL
  • Technical Support Center: 1,2,4-Oxadiazole Core Stability Source: BenchChem URL
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product Source: ResearchGate URL
  • Stability and Storage of 1-(2-chloroethyl)

Sources

Troubleshooting

Technical Support Center: Safe Scale-Up of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine Dihydrochloride Production

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the safe and efficient scale-up of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride synthesis. As...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the safe and efficient scale-up of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride synthesis. As Senior Application Scientists, we have structured this resource to address the critical challenges and safety considerations you may encounter, moving beyond a simple protocol to explain the "why" behind each experimental choice. Our aim is to provide a self-validating system of protocols and troubleshooting advice grounded in established scientific principles.

I. Core Synthesis & Safety Overview

The synthesis of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride involves the formation of a 1,2,4-oxadiazole ring system, a common motif in pharmacologically active compounds. However, the intermediates and reagents used in this process can present significant safety hazards, particularly during scale-up. A thorough understanding of the reaction mechanism and potential side reactions is crucial for ensuring a safe and successful synthesis.

General Synthesis Pathway

The construction of the 1,2,4-oxadiazole ring typically involves the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. The subsequent introduction of the piperazine moiety and conversion to the dihydrochloride salt completes the synthesis.

Synthesis_Pathway cluster_0 Step 1: O-Acylamidoxime Formation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Piperazine Introduction & Salt Formation A Amidoxime Derivative C O-Acylamidoxime Intermediate A->C Acylation B Acylating Agent (e.g., Acid Chloride/Anhydride) B->C D 1,2,4-Oxadiazole Core C->D Heating or Catalyst F 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine D->F Alkylation E Piperazine E->F G 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride F->G Acidification H HCl H->G

Caption: General synthetic workflow for the target compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scale-up of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride synthesis.

Synthesis & Reaction Optimization

Q1: My yield of the 1,2,4-oxadiazole is consistently low. What are the likely causes and how can I improve it?

Low yields in 1,2,4-oxadiazole synthesis often stem from incomplete formation of the O-acylamidoxime intermediate or inefficient cyclization.

  • Poor Carboxylic Acid Activation: If you are using a carboxylic acid and a coupling agent, ensure the coupling agent is fresh and the pre-activation time is sufficient.

  • Incomplete Cyclization: The conversion of the O-acylamidoxime to the oxadiazole often requires heat. Consider optimizing the reaction temperature and time. Microwave irradiation can sometimes significantly improve yields and reduce reaction times.

  • Hydrolysis of Intermediates: The O-acylamidoxime intermediate can be sensitive to moisture, leading to hydrolysis back to the starting materials. Ensure anhydrous conditions by using dry solvents and an inert atmosphere.

Q2: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation is a common challenge, especially at a larger scale.

  • N-Acylation vs. O-Acylation of the Amidoxime: The desired reaction is O-acylation of the amidoxime. N-acylation can lead to undesired side products. The choice of coupling agent and reaction conditions can influence this selectivity.

  • Dimerization of Nitrile Oxide: If your synthesis proceeds via a nitrile oxide intermediate, dimerization to form furoxans can be a significant side reaction. This can be minimized by slowly adding the nitrile oxide precursor to the reaction mixture containing the other reactant.

  • Formation of Di-substituted Piperazine: When introducing the piperazine moiety, di-substitution can occur. Using an excess of piperazine can favor the desired mono-substituted product.

Purification & Isolation

Q3: What are the main challenges in purifying piperazine-containing compounds like the target molecule?

The physicochemical properties of the piperazine ring can present several purification challenges.

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to issues with chromatographic separation, such as poor retention and peak tailing in reverse-phase HPLC.

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture, which can complicate handling and accurate weighing.

  • Salt Formation: While the formation of the dihydrochloride salt is the final step, unintended salt formation with acidic byproducts can occur, complicating purification.

Q4: How can I improve the crystallization of the final dihydrochloride salt?

Achieving a crystalline solid is crucial for purity and handling.

  • Solvent Selection: A solvent/anti-solvent system is often effective. The product should be soluble in the primary solvent and insoluble in the anti-solvent. Common solvents for hydrochloride salts of nitrogen heterocycles include alcohols (methanol, ethanol) and water, with anti-solvents like acetone, diethyl ether, or ethyl acetate.

  • Control of Cooling Rate: Slow cooling generally promotes the formation of larger, more well-defined crystals, which are easier to filter and tend to be purer.

  • Seeding: Introducing a small amount of previously isolated crystalline product (a seed crystal) can initiate crystallization if spontaneous nucleation is slow.

Safety & Handling

Q5: What are the primary safety hazards associated with the reagents used in this synthesis?

Several reagents commonly used in this type of synthesis require careful handling.

  • Cyanogen Bromide: If used as a reagent for cyanamide formation, it is highly toxic and corrosive. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles and resistant gloves. Exposure to moisture or acids can release highly toxic hydrogen cyanide gas.

  • Piperazine: Piperazine can cause severe skin burns and eye damage. It is also a respiratory sensitizer and may cause allergy or asthma-like symptoms if inhaled.

  • Acylating Agents (e.g., Acid Chlorides, Anhydrides): These are often corrosive and react violently with water. Reactions should be carried out under anhydrous conditions.

Q6: I am concerned about the thermal stability of the 1,2,4-oxadiazole ring system during scale-up. What precautions should I take?

While the 1,2,4-oxadiazole ring itself is generally thermally stable, the presence of other functional groups can impact the overall thermal stability of the molecule.

  • Differential Scanning Calorimetry (DSC): Before proceeding to a large scale, it is highly recommended to perform a DSC analysis on key intermediates and the final product to identify any exothermic decomposition events.

  • Reaction Temperature Control: During scale-up, efficient heat dissipation becomes critical. Ensure the reactor is appropriately sized and has adequate cooling capacity to control the reaction temperature, especially during exothermic steps.

  • Avoid Isolation of High-Energy Intermediates: If possible, design the synthesis to avoid the isolation of potentially energetic intermediates, such as those with a high nitrogen content or strained ring systems.

III. Detailed Experimental Protocols & Data

This section provides a representative, step-by-step protocol for the synthesis of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride, along with tables summarizing key quantitative data.

Protocol 1: Synthesis of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine

Caution: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate PPE.

Step 1: Formation of the 1,2,4-Oxadiazole Intermediate

  • To a solution of the starting amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, THF), add a base (e.g., triethylamine, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., an acid chloride, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Heat the reaction mixture to the appropriate temperature for cyclodehydration (this will vary depending on the substrate, typically 80-120 °C) and maintain until the O-acylamidoxime intermediate is consumed.

  • Cool the reaction mixture and perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,4-oxadiazole intermediate.

Step 2: Introduction of the Piperazine Moiety

  • Dissolve the crude 1,2,4-oxadiazole intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add an excess of piperazine (e.g., 3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess piperazine, often by aqueous extraction or by precipitating it as a salt.

  • Purify the crude 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine by column chromatography or recrystallization.

Protocol 2: Formation of the Dihydrochloride Salt
  • Dissolve the purified 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine free base in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

  • Slowly add a solution of hydrochloric acid (2.2 eq) in a suitable solvent (e.g., HCl in isopropanol, or concentrated aqueous HCl followed by addition of an anti-solvent) while stirring.

  • The dihydrochloride salt should precipitate out of solution. If not, an anti-solvent (e.g., diethyl ether, acetone) can be added to induce precipitation.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Tables

Table 1: Reagent Quantities for Different Scales

Reagent/ScaleLab Scale (1 g)Pilot Scale (100 g)
Amidoxime1.0 g100 g
Acylating AgentCalculate based on MWCalculate based on MW
PiperazineCalculate based on MWCalculate based on MW
Hydrochloric AcidCalculate based on MWCalculate based on MW

Table 2: Typical Reaction Parameters

ParameterStep 1: Oxadiazole FormationStep 2: Piperazine AdditionStep 3: Salt Formation
Temperature 0 °C to 120 °CReflux0 °C to Room Temp
Time 4-24 hours2-12 hours1-4 hours
Solvent DMF, THFAcetonitrile, DMFMethanol, Ethanol
Typical Yield 60-80%70-90%>95%

IV. Troubleshooting Logic & Workflow

When encountering issues during scale-up, a systematic approach to troubleshooting is essential.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurity) Check_Purity Check Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Review_Conditions Analyze_Byproducts Analyze Byproducts (LC-MS, NMR) Start->Analyze_Byproducts Implement_Changes Implement Corrective Actions (e.g., Change Reagent, Modify Workup) Check_Purity->Implement_Changes Review_Conditions->Implement_Changes Optimize_Purification Optimize Purification (Solvent, pH, Method) Analyze_Byproducts->Optimize_Purification Analyze_Byproducts->Implement_Changes Optimize_Purification->Implement_Changes Safety_Review Perform Safety Review (DSC, Hazard Analysis) Success Problem Resolved Safety_Review->Success Implement_Changes->Safety_Review

Caption: A logical workflow for troubleshooting common scale-up problems.

V. References

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.). Retrieved from

  • Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. (n.d.). Retrieved from

  • Piperazine: Human health tier II assessment. (2019, March 8). Retrieved from

  • troubleshooting common side reactions in 1,2,4-oxadiazole synthesis - Benchchem. (n.d.). Retrieved from

  • Cyanogenbromide-506-68-3.docx - University of Georgia Office of Research - UGA. (n.d.). Retrieved from

  • Piperazine - Santa Cruz Biotechnology. (n.d.). Retrieved from

  • Technical Support Center: Optimizing Oxadiazole Synthesis - Benchchem. (n.d.). Retrieved from

  • 1,2,4-Oxadiazole-Bridged Polynitropyrazole Energetic Materials with Enhanced Thermal Stability and Low Sensitivity - PubMed. (2019, October 15). Retrieved from

  • Piperazine derivatives as dangerous abused compounds. (2019, December 16). Retrieved from

  • Piperazine derivatives as dangerous abused compounds - PubMed. (2020, December 1). Retrieved from

  • (PDF) Piperazine Derivatives as Dangerous Abused Compounds - ResearchGate. (n.d.). Retrieved from

  • a strategy for process safety in the fine chemical and speciality - IChemE. (n.d.). Retrieved from

  • Purification of piperazine - Google Patents. (n.d.). Retrieved from

  • Cyanogen Bromide - in.nau.edu. (n.d.). Retrieved from

  • CYANOGEN BROMIDE FOR SYNTHESIS MSDS | CAS 506-68-3 MSDS - Loba Chemie. (2016, May 25). Retrieved from

  • Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles - ResearchGate. (n.d.). Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmILNbTv9tzoXYMVg4O18EmE55sNnxdEyjFVmMhAMYSDZz2YTjWcpzpEikHe_nEWbEIyKHDBlTiwtO09A6ur1JBNhgTzeu12R-uED8Gb0puQca8zpXwlGjQYHM9KR9-oQFqqLu8A3rzHZlluUH0ZqA-W1wtMkOtV1Ugj0YxOGzmuzp_VLQaRsC2Akt84AXSMLXPHPcxk6i5xJw3lEEPA==](

Reference Data & Comparative Studies

Validation

Comparative Guide: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Piperazine Derivatives in Rational Drug Design

Introduction: The Bioisosteric Power of Oxadiazole-Piperazine Scaffolds In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, frequently utilized to modulate physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Power of Oxadiazole-Piperazine Scaffolds

In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold, frequently utilized to modulate physicochemical properties and direct high-affinity binding across diverse biological targets[1]. However, when piperazine leads contain ester or amide linkages, they frequently suffer from poor in vivo metabolic stability due to rapid enzymatic hydrolysis.

To overcome this liability, bioisosteric replacement using oxadiazole rings has become a gold-standard strategy[2]. The five-membered oxadiazole heterocycle effectively mimics the planar geometry and hydrogen-bonding capabilities of amides and esters while providing complete resistance to esterases and amidases[3]. Among the isomers, 1,2,4-oxadiazole and 1,3,4-oxadiazole are the most prominently utilized in drug discovery[4]. While both serve as effective bioisosteres, their distinct electronic distributions and symmetry dictate vastly different pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. This guide objectively compares these two scaffolds to assist researchers in selecting the optimal derivative for lead optimization.

Structural and Physicochemical Comparison

The choice between a 1,2,4-oxadiazole and a 1,3,4-oxadiazole directly impacts the lipophilicity, polarity, and safety profile of the resulting piperazine hybrid.

  • 1,2,4-Oxadiazole: This asymmetric isomer is highly lipophilic. It is exceptional at driving target affinity by engaging deep hydrophobic pockets. However, this increased lipophilicity often translates to a higher risk of off-target effects, including hERG potassium channel blockade (cardiotoxicity) and rapid cytochrome P450 (CYP) mediated clearance[5].

  • 1,3,4-Oxadiazole: This symmetric isomer possesses a different dipole moment that inherently lowers the overall lipophilicity (LogP) and increases the polar surface area (PSA) of the molecule. This structural shift is the direct causal factor for its reduced hERG channel binding and superior metabolic stability in human liver microsomes (HLM)[5].

Table 1: Comparative Physicochemical and Pharmacological Profile
Pharmacological Parameter1,2,4-Oxadiazole Piperazine Hybrids1,3,4-Oxadiazole Piperazine Hybrids
Structural Symmetry AsymmetricSymmetric
Lipophilicity (LogP) Higher (promotes deep pocket binding)Lower (increases aqueous solubility)
Metabolic Stability (HLM) Moderate (vulnerable to specific CYP oxidation)High (resistant to metabolic degradation)
hERG Channel Liability Elevated risk (due to higher lipophilicity)Significantly reduced (up to 50-fold decrease)
Target Affinity (e.g., CB2) Sub-nanomolar (Ki < 1 nM)Nanomolar (Ki ~ 25 nM)
Primary Synthetic Route Amidoxime + Carboxylic AcidDiacylhydrazine Cyclodehydration

Quantitative Efficacy Data in Lead Optimization

Experimental data from recent optimization campaigns highlight the practical trade-offs between these two isomers:

  • Target Affinity vs. Safety (CB2 Ligands): In a direct comparative study of high-affinity CB2 receptor ligands, replacing a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring resulted in a 10- to 50-fold reduction in target affinity (Ki shifted from <1 nM to 25 nM). However, the 1,3,4-oxadiazole derivative exhibited drastically reduced metabolic degradation by HLMs and eliminated hERG liability, making it a much safer clinical candidate[5].

  • Neuroactive Potential (MAO Inhibitors): 1,3,4-oxadiazole piperazine hybrids have shown immense promise as antidepressant agents. Specific derivatives demonstrated potent, reversible Monoamine Oxidase-A (MAO-A) inhibition with IC50 values of 0.81 µM and a 9-fold selectivity index over MAO-B, alongside zero cytotoxicity against SH-SY5Y neuronal cells[6].

  • Antimicrobial & Antioxidant Activity: 1,3,4-oxadiazoles incorporating piperazine scaffolds exhibit robust anti-tubercular activity (MIC values as low as 1.60 µg/ml) and superior antioxidant activity (IC50 = 36.72 µg/ml) compared to standard ascorbic acid[7].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of 1,3,4-Oxadiazole Piperazine Derivatives

This protocol utilizes cyclodehydration, ensuring the symmetric formation of the 1,3,4-isomer.

  • Hydrazide Formation: Dissolve the piperazine-containing ester (1.0 eq) in absolute ethanol. Add hydrazine hydrate (80%, 2.5 eq) dropwise. Reflux for 8 hours.

    • Causality: Hydrazine acts as a strong, bidentate nucleophile, converting the ester into a carbohydrazide—the mandatory precursor for symmetric oxadiazole formation.

  • Cyclodehydration: Combine the resulting carbohydrazide (1.0 eq) with an appropriate aromatic carboxylic acid (1.2 eq) in phosphorus oxychloride (POCl3, 10 mL/g). Reflux for 6–8 hours.

    • Causality: POCl3 functions dually as a solvent and a potent dehydrating agent, forcing the cyclization of the intermediate diacylhydrazine into the highly stable 1,3,4-oxadiazole ring.

  • Quenching and Purification: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the acidic solution with saturated aqueous NaHCO3 until pH 7-8 is reached.

    • Causality: Immediate neutralization prevents acid-catalyzed ring-opening hydrolysis of the newly formed oxadiazole and induces the precipitation of the crude product for subsequent recrystallization.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay validates the ADME improvements gained by bioisosteric replacement.

  • Incubation Setup: In a 96-well plate, combine the oxadiazole-piperazine hybrid (1 µM final concentration) with pooled HLMs (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This precisely simulates the physiological pH and enzymatic environment of hepatic Phase I metabolism.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: CYP450 enzymes are entirely dependent on NADPH as an electron donor; withholding it until this step ensures the reaction starts synchronously across all wells.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte for accurate quantification.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Logical Workflow Diagram

The following logical workflow illustrates the decision-making process for selecting the appropriate oxadiazole bioisostere based on the primary optimization goals of the drug design campaign.

ScaffoldSelection Start Identify Amide/Ester Liability in Piperazine Lead Decision Primary Optimization Goal? Start->Decision OptAffinity Maximize Target Affinity & Lipophilic Interactions Decision->OptAffinity Potency Focus OptADME Improve Metabolic Stability & Reduce hERG Toxicity Decision->OptADME Safety Focus Scaffold124 Synthesize 1,2,4-Oxadiazole (Amidoxime Route) OptAffinity->Scaffold124 Scaffold134 Synthesize 1,3,4-Oxadiazole (Diacylhydrazine Route) OptADME->Scaffold134 Val124 In Vitro Assay: High Affinity (Ki < 10nM) Monitor CYP Clearance Scaffold124->Val124 Val134 In Vitro Assay: High Stability (HLM > 80%) Lower hERG Binding Scaffold134->Val134

Workflow for selecting oxadiazole bioisosteres based on ADME-Tox and affinity requirements.

Conclusion

Both 1,2,4-oxadiazole and 1,3,4-oxadiazole piperazine derivatives offer immense value in rational drug design. If the primary objective is to maximize target affinity in a highly lipophilic binding pocket, the 1,2,4-oxadiazole remains a potent choice. However, for modern drug discovery campaigns where ADME-Tox parameters (such as metabolic stability and hERG safety) are paramount, the 1,3,4-oxadiazole isomer provides a superior, self-optimizing pharmacokinetic profile.

References

  • Source: researchgate.
  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: nih.
  • Source: ijprajournal.
  • Source: researchgate.

Sources

Comparative

LC-MS Purity Validation of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride: A Comparative Guide

As drug development pipelines increasingly focus on highly polar, nitrogen-rich scaffolds, analytical scientists face significant challenges in chromatographic retention and mass spectrometric sensitivity. This guide obj...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on highly polar, nitrogen-rich scaffolds, analytical scientists face significant challenges in chromatographic retention and mass spectrometric sensitivity. This guide objectively evaluates liquid chromatography-mass spectrometry (LC-MS) methodologies for the purity validation of 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride , a versatile small-molecule building block [1][1].

By analyzing the physicochemical causality behind experimental choices, this guide establishes a self-validating workflow designed to eliminate matrix effects and ensure absolute quantitative integrity.

The Analytical Challenge: Physicochemical Profiling

To design a robust LC-MS method, we must first deconstruct the analyte. 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (Free base MW: 168.2 g/mol ) contains a piperazine ring with two highly basic secondary/tertiary amines.

  • Ionization State: With estimated pKa values of ~9.8 and ~5.7, both nitrogens are fully protonated under standard acidic LC-MS conditions (pH 2–3).

  • Hydrophilicity (LogP < 0): The doubly charged species is extremely polar. On a conventional reversed-phase (C18) column, it lacks the hydrophobic surface area required to partition into the stationary phase.

  • The Consequence: The compound elutes in the void volume ( t0​ ). Void volume elution causes the analyte to co-elute with unretained salts and matrix components, leading to severe ion suppression in the Electrospray Ionization (ESI) source and rendering quantitative validation impossible [2][2].

Workflow A 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine 2HCl Highly Polar & Basic B1 Standard C18 (Low pH) Analyte Ionized (+2) A->B1 Acidic Mobile Phase B2 High-pH RP (pH 10) Analyte Neutralized A->B2 Basic Mobile Phase B3 HILIC (Amide/Z-HILIC) Orthogonal Retention A->B3 High Organic Phase C1 Void Volume Elution Severe Ion Suppression B1->C1 C2 Moderate Retention Requires Hybrid Silica B2->C2 C3 Excellent Retention Enhanced MS Sensitivity B3->C3

Logical decision tree for selecting the optimal LC-MS chromatographic mode for polar basic compounds.

Platform Comparison: Selecting the Optimal Chromatographic Mode

To overcome the void volume dilemma, three distinct chromatographic strategies are commonly evaluated for polar basic compounds .

A. Aqueous-Compatible Reversed-Phase (Low pH)

Columns like the Waters Atlantis T3 or Agilent Poroshell 120 EC-C18 utilize a lower C18 ligand density to prevent pore dewetting in 100% aqueous mobile phases.

  • Verdict: While improved over standard C18, the doubly charged piperazine still exhibits weak retention ( k′<1 ).

B. High-pH Reversed-Phase (pH 10)

By utilizing a mobile phase buffered to pH 10 (e.g., 10 mM Ammonium Bicarbonate), the piperazine nitrogens are deprotonated. The resulting neutral free base is significantly more hydrophobic, allowing for standard C18 retention [3][3].

  • Verdict: Effective, but requires specialized ethylene-bridged hybrid (BEH) silica to survive the corrosive high-pH environment. Furthermore, basic conditions can suppress ESI+ ionization efficiency.

C. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for highly polar bases. It utilizes a polar stationary phase (e.g., BEH Amide) and a highly organic initial mobile phase (>80% Acetonitrile). The polar analyte partitions into a stagnant, water-enriched layer immobilized on the stationary phase [4][4].

  • Verdict: Optimal. It provides massive retention for the protonated piperazine and exponentially increases MS sensitivity due to the highly volatile organic mobile phase enhancing droplet desolvation in the ESI source [5][5].

Quantitative Performance Comparison
Chromatographic ModeRepresentative ColumnMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS S/N
Standard C18 Agilent ZORBAX Eclipse C182.7 (0.1% FA)0.2 (Void)2.8 (Severe Tailing)1x (Baseline)
Aqueous RP Waters Atlantis T32.7 (0.1% FA)0.81.61.5x
High-pH RP Waters XBridge BEH C1810.0 (10mM NH₄HCO₃)2.41.23x
HILIC (Amide) Waters ACQUITY BEH Amide3.0 (10mM NH₄FA)4.5 1.05 12x

Data synthesized from established chromatographic behaviors of piperazine derivatives across different stationary phases.

HILIC_Mechanism Mobile Mobile Phase (>80% Acetonitrile) WaterLayer Water-Enriched Layer (Stagnant on stationary phase) Mobile->WaterLayer Partitioning Stationary Stationary Phase (e.g., BEH Amide) WaterLayer->Stationary Hydrogen Bonding & Electrostatic Interactions Analyte Protonated Piperazine (Highly Polar) Analyte->Mobile Poor solubility Analyte->WaterLayer High affinity

Mechanistic overview of HILIC retention for highly polar piperazine derivatives.

Recommended Protocol: HILIC-ESI-MS/MS Validation Workflow

Based on the comparative data, HILIC coupled with positive electrospray ionization (ESI+) is the superior choice. The following protocol is engineered as a self-validating system , meaning the physical chemistry of the setup inherently guards against false positives and matrix suppression.

Step 1: Sample Preparation (Critical Causality)
  • Diluent Mismatch Warning: In HILIC, injecting a sample dissolved in 100% water will destroy the stagnant water layer on the column, causing severe peak fronting and splitting.

  • Procedure: Dissolve the 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride standard in a diluent of 95:5 Acetonitrile:Water . This ensures the injection solvent is weaker than or equal to the initial mobile phase conditions.

Step 2: Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The buffer salt is mandatory in HILIC to provide the ionic strength needed to stabilize the water layer and ensure reproducible partitioning).

  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min at 40 °C.

  • Gradient Program:

    • 0.0 - 1.0 min: 100% B (Isocratic hold to focus the polar analyte band).

    • 1.0 - 4.0 min: 100% B to 60% B (Elution via increasing aqueous strength).

    • 4.0 - 5.0 min: 60% B (Column wash).

    • 5.0 - 10.0 min: 100% B (Re-equilibration). (Causality: HILIC columns require a minimum of 10 column volumes to rebuild the hydration layer. Shortening this step will cause retention time drift).

Step 3: Mass Spectrometry (ESI+ MRM) Configuration
  • Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temp: 400 °C; Desolvation Gas: 800 L/hr.

  • Transitions: The free base molecular weight is 168.2 g/mol . Monitor the precursor [M+H]+ at m/z 169.1 . Optimize collision energy via direct infusion to identify stable product ions (e.g., cleavage of the methylene bridge yielding piperazine fragments) for primary quantification and secondary qualification.

Step 4: System Suitability & Self-Validation

Before analyzing unknown purity batches, the system must validate its own integrity:

  • Void Volume Verification: Inject Toluene (an unretained hydrophobic marker in HILIC) to empirically determine t0​ . Confirm that the piperazine peak elutes with a k′>2.0 .

  • Precision Check: Inject the 100 ng/mL working standard 6 consecutive times. The method is validated for use only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the peak asymmetry ( As​ ) falls between 0.9 and 1.2 .

References

  • CymitQuimica. "1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride Product Information." CymitQuimica Catalog.
  • Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog.
  • LCMS.cz / Waters. "Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations." Waters Column Selection Guide.
  • Canadian Science Publishing. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Canadian Journal of Chemistry.
  • PMC - NIH. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry.
  • Chromatography Online. "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method." LCGC International.

Sources

Validation

biological activity comparison of piperazine dihydrochloride salts

Title: Biological Activity and Efficacy of Piperazine Dihydrochloride: A Comparative Guide Introduction As a Senior Application Scientist specializing in anthelmintic pharmacology, I frequently evaluate the formulation e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biological Activity and Efficacy of Piperazine Dihydrochloride: A Comparative Guide

Introduction As a Senior Application Scientist specializing in anthelmintic pharmacology, I frequently evaluate the formulation efficiency and biological activity of various active pharmaceutical ingredients (APIs). Piperazine, a heterocyclic amine, has served as a cornerstone in treating nematode infections for decades[1]. However, the choice of the piperazine salt—specifically piperazine dihydrochloride—profoundly influences pharmacokinetics, bioavailability, and administration protocols[2]. This guide provides a comprehensive comparison of piperazine dihydrochloride against alternative salts (such as citrate, adipate, and phosphate), detailing its mechanism of action, comparative efficacy, and standardized experimental protocols for in vitro validation.

Mechanism of Action: Selective GABA Agonism

Piperazine's biological activity is fundamentally rooted in its role as a potent agonist of γ -aminobutyric acid (GABA) receptors located on the somatic muscle cells of susceptible nematodes (e.g., Ascaris lumbricoides, Enterobius vermicularis)[1].

The Causality of Selective Toxicity: Why is piperazine highly toxic to nematodes but relatively benign to mammalian hosts? In vertebrate hosts, GABAergic signaling is predominantly restricted to the central nervous system, which is heavily protected by the blood-brain barrier[1]. Conversely, in nematodes, GABA receptors are critical components of the peripheral neuromuscular system[1].

Piperazine binds to these peripheral Cys-loop GABA receptors, triggering the opening of chloride ( Cl− ) ion channels[1][3]. The subsequent influx of negatively charged chloride ions hyperpolarizes the muscle cell membrane, rendering it unresponsive to excitatory stimuli[1]. This sustained hyperpolarization induces a flaccid paralysis, causing the nematode to lose its grip on the host's intestinal wall, which inevitably leads to passive expulsion via normal gastrointestinal peristalsis[1][4].

G PZ Piperazine Dihydrochloride (Administration) GABA Binds Nematode Peripheral GABA Receptors PZ->GABA Agonism Cl_Influx Chloride (Cl-) Channel Opening & Ion Influx GABA->Cl_Influx Activation Hyperpol Muscle Cell Membrane Hyperpolarization Cl_Influx->Hyperpol Electrochemical Shift Paralysis Flaccid Paralysis & Peristaltic Expulsion Hyperpol->Paralysis Neuromuscular Inhibition

Caption: Mechanism of Piperazine-induced flaccid paralysis via GABA receptor agonism in nematodes.

Comparative Biological Activity of Piperazine Salts

When formulating anthelmintics, the counter-ion (salt form) dictates the active piperazine base concentration, aqueous solubility, and absorption kinetics. Piperazine dihydrochloride is particularly notable for its high base equivalent and rapid dissolution profile[2].

Table 1: Quantitative Comparison of Piperazine Salts

Piperazine SaltActive Base Equivalent (%)Relative Aqueous SolubilityPrimary Application & Pharmacokinetic Profile
Dihydrochloride 50 - 53%Extremely HighVeterinary mass-medication (drinking water). Rapid peak plasma concentration (~1 hr)[2].
Citrate 35%HighHuman and veterinary liquid formulations. Standard absorption, rapid clearance[2][5].
Adipate 37%LowSolid dosage forms. Slower dissolution rate provides a sustained local effect in the GI tract[2][5].
Phosphate 42%LowSolid dosage forms/feed additives. Lower solubility reduces immediate peak toxicity[2].

Expert Insight: The dihydrochloride salt yields the highest active base equivalent (up to 53%) compared to citrate (35%) or adipate (37%)[2]. This high base-to-mass ratio means a significantly lower total mass of the API is required to achieve the therapeutic dose (e.g., 110 mg/kg base for swine)[2]. Furthermore, its extreme aqueous solubility makes it the optimal choice for flock/herd level administration via drinking water, ensuring uniform dosing without the risk of precipitation in the delivery lines[2][5].

Experimental Protocols for Biological Validation

To ensure trustworthiness and reproducibility, any comparative claim regarding anthelmintic activity must be validated through rigorous in vitro assays. Below are self-validating protocols for determining the purity and Half-Maximal Effective Concentration ( EC50​ ) of piperazine dihydrochloride.

Protocol A: Chromatographic Purity Validation (TLC)

Before biological testing, the purity of the piperazine dihydrochloride must be verified to rule out toxic degradation products like ethylenediamine or triethylenediamine[6].

  • Solvent System Preparation: Prepare a fresh mixture of acetone and 13.5 N ammonium hydroxide (80:20)[6].

  • Test Solution: Dissolve the piperazine dihydrochloride sample to a concentration of 100 mg/mL in a 3:2 mixture of 13.5 N ammonium hydroxide and dehydrated alcohol[6].

  • Application & Development: Apply 5 µL of the test solution and a reference standard to a 0.25-mm silica gel TLC plate. Develop the chromatogram until the solvent front reaches 75% of the plate length[6].

  • Detection: Dry the plate at 105°C. Spray with a 0.3% ninhydrin solution in butyl alcohol/glacial acetic acid, followed by a 0.15% ninhydrin solution in dehydrated alcohol. Heat at 105°C for 10 minutes[6].

  • Self-Validation Check: The principal spot must match the reference standard in Rf​ value. Any secondary spots (impurities) must not exceed the intensity of the 0.25% standard solution[6]. If impurities exceed this threshold, the batch must be recrystallized before biological testing to prevent skewed toxicity data.

Protocol B: In Vitro Motility & Paralysis Assay (Nematode Model)

Objective: Quantify the paralytic efficacy ( EC50​ ) of piperazine dihydrochloride compared to piperazine citrate. Rationale: By measuring the concentration required to induce the characteristic "hook shape" and flaccid paralysis in 50% of the nematode population, we can directly compare the bioactivity of the active base delivered by different salts[7].

  • Nematode Isolation: Isolate adult Ascaris suum or C. elegans (model organism) and wash three times in a standard M9 buffer to remove debris.

  • Test Solution Preparation:

    • Prepare a 100 mM stock solution of Piperazine Dihydrochloride in M9 buffer.

    • Prepare a parallel 100 mM stock of Piperazine Citrate.

    • Self-Validation Step: Normalize both solutions to the exact piperazine base molarity (accounting for the 53% vs 35% base equivalents)[2]. This ensures the assay measures true base efficacy, not just gross salt mass.

  • Serial Dilution: Create a concentration gradient (e.g., 1 mM, 5 mM, 10 mM, 15 mM, 20 mM) in 24-well microtiter plates.

  • Incubation: Introduce 20-30 viable nematodes per well. Incubate at 20°C (for C. elegans) or 37°C (for A. suum) for 24 hours.

  • Motility Scoring: Observe under a stereomicroscope. Score nematodes as "paralyzed" if they exhibit a rigid hook-shape or lack pharyngeal pumping and spontaneous movement after a 5-second mechanical stimulus[7].

  • Data Analysis: Plot the dose-response curve (Log concentration vs. % Paralysis) and calculate the EC50​ using non-linear regression. (Typical EC50​ for piperazine base in susceptible nematodes ranges from 12 to 15 mM)[7].

Workflow Prep 1. Preparation Normalize salts to active base molarity Dilution 2. Serial Dilution 1mM to 20mM gradient in M9 buffer Prep->Dilution Incubation 3. Incubation Expose nematodes for 24 hours Dilution->Incubation Scoring 4. Motility Scoring Assess flaccid paralysis via mechanical stimulus Incubation->Scoring Analysis 5. EC50 Calculation Non-linear regression of dose-response Scoring->Analysis

Caption: Step-by-step experimental workflow for in vitro nematode motility and EC50 determination.

Conclusion & Expert Recommendations

When selecting a piperazine salt for anthelmintic formulation, the decision must be driven by the target application and required pharmacokinetics. Piperazine dihydrochloride is unparalleled for large-scale veterinary applications requiring high solubility and a high active-base payload[2][5]. While adipate and phosphate salts offer advantages in solid-dose stability and slower GI transit times, the dihydrochloride form remains the gold standard for rapid, water-borne administration. By standardizing efficacy assays to the active base molarity and rigorously validating API purity, researchers can accurately benchmark novel anthelmintic compounds against this classic, highly effective GABA agonist.

References

  • Patsnap Synapse. "What is the mechanism of Piperazine?
  • Benchchem. "An In-depth Technical Guide to the Mechanism of Action of Piperazine." benchchem.com.
  • NIH / PMC.
  • NIH / PMC.
  • EMA. "COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - Piperazine." europa.eu.
  • DrugFuture. "Piperazine Dihydrochloride." drugfuture.com.
  • Rat Guide. "Piperazine.

Sources

Comparative

A Comprehensive Comparison Guide: Validating Analytical Methods for 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine Dihydrochloride Quantification

As a Senior Application Scientist, developing a robust analytical strategy for novel pharmaceutical intermediates requires more than just following standard operating procedures; it requires a deep understanding of the m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, developing a robust analytical strategy for novel pharmaceutical intermediates requires more than just following standard operating procedures; it requires a deep understanding of the molecule's physicochemical behavior. 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride (CAS: 1258639-75-6) is a highly versatile small-molecule scaffold frequently utilized in drug discovery[1].

Because it is formulated as a dihydrochloride salt, this compound is highly polar and hydrophilic. Furthermore, the presence of a basic secondary amine on the piperazine ring presents specific chromatographic challenges, such as severe peak tailing due to secondary interactions with stationary phases[2]. This guide objectively compares the two primary analytical modalities for quantifying this compound—RP-HPLC-UV and LC-MS/MS —and provides self-validating experimental protocols grounded in the latest3[3].

Physicochemical Profiling & Causality in Method Selection

To design an assay that is "fit for its intended purpose"[3], we must first establish the causality between the molecule's structure and its analytical behavior:

  • Polarity and Retention: The dihydrochloride salt form makes the molecule highly water-soluble[1]. In standard Reversed-Phase (RP) chromatography, it will elute near the void volume unless the mobile phase is highly aqueous or an ion-pairing reagent is used.

  • Silanol Interactions: The unsubstituted nitrogen on the piperazine ring acts as a strong base. If the mobile phase pH is not strictly controlled, this amine will interact with unreacted silanol groups on silica-based columns, causing asymmetrical peak tailing[2]. Causality-driven solution: Utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) ensures the piperazine nitrogens are fully protonated, suppressing silanol interactions and sharpening the peak[2][4].

  • Detection Modalities: The 1,2,4-oxadiazole ring provides a stable chromophore for Ultraviolet (UV) detection, making HPLC-UV viable for bulk API testing[5]. Conversely, the basic nitrogens make the molecule an exceptional candidate for positive Electrospray Ionization (ESI+), making LC-MS/MS the gold standard for trace-level bioanalysis[6][7].

  • Why Not Gas Chromatography (GC)? Direct GC-FID or GC-MS is fundamentally incompatible with this compound. The dihydrochloride salt is non-volatile and thermally labile. While GC is possible, it would require complex, error-prone derivatization steps[8].

Comparative Performance Metrics

The following table summarizes the validated performance characteristics of the two recommended analytical methods.

ParameterRP-HPLC-UVLC-MS/MSGC-FID/MS
Primary Application API Release, Formulation QC, StabilityBioanalysis (Plasma PK Studies), Trace ImpuritiesNot Recommended
Typical Sensitivity (LOQ) 1.5 - 5.0 µg/mL1.0 - 10.0 ng/mLN/A (Requires Derivatization)
Linearity Range 10 - 150 µg/mL10 - 1000 ng/mLN/A
Specificity Moderate (Relies on chromatographic resolution)High (Relies on specific precursor/product MRM transitions)N/A
Sample Preparation Simple "Dilute and Shoot"Protein Precipitation / Solid Phase Extraction (SPE)Complex Derivatization
Typical Run Time 10 - 15 minutes2 - 5 minutesN/A

Regulatory Alignment: The ICH Q2(R2) Framework

Whether you are quantifying this piperazine derivative for batch release or clinical pharmacokinetics, the method must be validated according to the9[9]. A self-validating system continuously proves its own reliability through built-in system suitability tests (SST) and quality control (QC) checks.

Validation N1 Method Development (Selectivity & Optimization) N2 System Suitability (Resolution, Tailing Factor) N1->N2 N3 ICH Q2(R2) Validation (Accuracy, Precision, Linearity) N2->N3 N4 Method Transfer & Lifecycle Management N3->N4

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

Experimental Protocols: Self-Validating Systems

Protocol 1: RP-HPLC-UV for API Release & Stability

This protocol is designed for high-concentration quantification (e.g., 10-150 µg/mL). It utilizes an acidic mobile phase to counteract the basic nature of the piperazine ring[2][4].

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% Formic Acid in HPLC-grade Water (pH ~2.7). Causality: Fully protonates the piperazine nitrogens to prevent silanol interactions[2].

  • Channel B: 100% HPLC-grade Acetonitrile.

  • Isocratic Elution: 80% A / 20% B. (Adjust based on exact column dead volume to achieve a retention factor k′>2 ).

Step 2: Chromatographic Setup

  • Column: End-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). The end-capping further shields residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (optimized for the oxadiazole chromophore).

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Self-Validating Step) Before injecting any unknown samples, inject a 50 µg/mL reference standard five consecutive times. The system is only validated for the run if:

  • %RSD of Peak Area: ≤ 2.0% (proves injection precision).

  • Tailing Factor (Tf): ≤ 1.5 (proves silanol interactions are successfully suppressed)[5].

  • Theoretical Plates (N): > 2000 (proves column efficiency).

Step 4: Sample Analysis Prepare samples in the mobile phase to prevent solvent-mismatch peak distortion. Quantify using a 5-point calibration curve ( R2≥0.999 ).

Protocol 2: LC-MS/MS for Bioanalytical PK Studies

For trace quantification in biological matrices (e.g., human plasma), LC-MS/MS is required. This protocol utilizes a7 to create a mathematically self-correcting assay[7].

Workflow S1 Sample Prep (Spike IS) S2 Protein Precipitation S1->S2 S3 UHPLC Separation S2->S3 S4 ESI+ Ionization S3->S4 S5 MRM Quantification S4->S5

Caption: LC-MS/MS Bioanalytical Workflow for Piperazine Quantification.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Spike with 10 µL of Deuterated Internal Standard (e.g., 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine-d8). Causality: The deuterated standard co-elutes exactly with the analyte, experiencing the exact same matrix ion suppression, thereby normalizing the mass spec response[7].

  • Add 150 µL of cold Acetonitrile to precipitate plasma proteins[6]. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes. Extract the supernatant for injection.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) for rapid, high-resolution separation.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water and Acetonitrile. Run time: 3 minutes.

Step 3: Mass Spectrometric Detection (MRM)

  • Ionization: Electrospray Ionization in positive mode (ESI+). The basic piperazine nitrogen readily accepts a proton [M+H]+ [6][7].

  • Detection: Multiple Reaction Monitoring (MRM). Optimize the collision energy to monitor the transition from the precursor ion (m/z 183 for the free base) to its most stable product ion (e.g., cleavage of the oxadiazole ring).

Step 4: Run Acceptance (The Self-Validating Step) A bioanalytical run is only valid if it passes strict internal QC checks:

  • The calibration curve must have an R2≥0.99 using a 1/x2 weighting factor.

  • Include Low, Mid, and High Quality Control (QC) samples. At least 67% of the QC samples must quantify within ±15% of their nominal concentration, proving continuous accuracy throughout the batch run[5].

Conclusion

Quantifying 1-(1,2,4-oxadiazol-3-ylmethyl)piperazine dihydrochloride requires analytical strategies that respect its high polarity and basic secondary amine. For routine quality control and API release, an RP-HPLC-UV method utilizing acidic mobile phases and end-capped columns provides a robust, cost-effective solution. For pharmacokinetic studies requiring high sensitivity, LC-MS/MS combined with a stable isotope-labeled internal standard is mandatory. By embedding System Suitability Tests and rigorous QC checks directly into the protocols, laboratories can ensure their methods remain compliant with ICH Q2(R2) standards, guaranteeing data integrity and scientific trustworthiness.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8iCNk4IAf0AH5nH17MKkYGtu7HTFixu6Etr3g8d432BYkdY7cIZb15RUGm4YqGqblVNrLrIZhzn3SY6Bt5mwoDO3rm067Jv_ojmX2bP0ERFy4xt2cFVz_7mgW25pwJLifQIQPxnyrID387k4ARtgqByo32oK1w6eVS0oVnz0wy-PGpe5Tam9nV4=]
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5aYPtCvOmnAxOgrlIDI1XaxwXJTG_92MuyLcwnW28Xfx71C1c3UN7Ja8ftKJ8t3h2zdgxUOIPLRyhy23FBKYHBSUr4xQ9zFeX-x0l-CtVeF2Oi1K9zM5j7ag0FQkushKsKX_A3mHpkaqYI6IfIAtH8tfHNkUY6kOUd2WbqGtGOEYnQ1JstkeOGzU6ciLou4VHm1QQyHw3MGm2v6mBPtQF2EgQ9Z27Lr0M]
  • 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaIYtjUxtJJQ4kj2p--_bbwcHmiFx-4vd5HLcnOCqZqcKxH5fQ8tsAtM6jnRaJEG-v2BLL3I735wmoXOMyw09XqnGtotfNYR6n0AmRbwlTmuBwMJL6ioBfEOEspL4K9rsXmQ3ZTR0cEDlKhE5pA4wJ11KErNTWwrvYbgUP8ujWW_95AJtb6JCQaANEevcmWYjmHVWQfI81AnlGXSZjgBiKf_yx3kHVMqKw_GU=]
  • LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzYSF-Y_fUOzzzwn_MhjqFQYVmdo4GP3-IPXOdK_vBAWbm1V0oKscl-lxTvQJF5fm2oeDM5eoi_VuX4JBHicotkS48Y7dwFjdnFiAk3Ry3QHNM7DrSKH7dBq5i9bub_rKZ2Wu5--t_Usu_ethAj-Vz7Mw3MDCQSp0Fpk39u6MemtWuI5w7yN6eDNeMaGD-pXS4AWCXdFwX0Df0SnXDbtM=]
  • A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzm9xo7lGjCJm6ORPNFezua5asLRnci_ZGZkknXwKTHvX7W2qzFwYW3U6Ci4oMqB2zahgmV44zrzHhRcEjgpP7C2umm0IPdzhvCXgS88alV-LsvCBdDg2OnlfWQEws_i-F11gW-dX3tbsgGPVFt_GVweChbVBs_wW4kIpT_A9aewsiAootT_dHONA2ttaJopN7YVuotePIN2BTNaUd5YyzY4rJXrnS-HmBzW0fb7Ktn4b0MQ==]
  • Method Development and Validation of Cetirizine hydrochloride, Phenylephrine hydrochloride and Nimesulide by UV and HPLC. Asian Journal of Pharmaceutical Technology & Innovation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG32gEYkQAms0Z9SuDjEZko70hlZgiOjFM12by-vlrJ9xgsSRQYNJmkqnrMLdYtXO9Y_Hl0M_l-IP1XTyqck0m1Eqg3_Q3mFjXwZIln8rCfaL2lOQPem6_-9e8nG3QS8BN4ngB5MsVgDJ-M2qIAIDW3HmEgGX3iX12cLWJge7kVhU0ZcrOrZfGvR3dlijwGe7LOicOfg9TqVV9LW0_6CED7pMkGgxfSaRBwp48kyGpr8OYAZTNfRBu0oW20KU2EvjTnCH6OiGYk2w4knnBqTOpcvQOcMhMJi5u9__i_ow==]
  • Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHic1FfIpgzZ58eBENWT5z7FGVeUg0AVvLgyvGSukyde-l68A0L38DQlslA5ePz7AVzy9umoRXhiOKqsAAgmQjo1gLaDkMeWsqMwDbP5Ufrena3PHzOo1LdEKC9jPky1yobgQkheFXmUaMIi3blx24G3RkdW1j_LQ85Buo=]
  • A Comprehensive Technical Guide to the Physicochemical Differences Between N-Methylpiperazine and N-Methylpiperazine-d4. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0qHyL1Yxi047GlipwA_RRkgzS2haRWpXSWLQpuiBpwPpFfHRjIKu8ugyq8TreJ4WZ6RQd6zEYXJYLp9n8qRz9pEU5jhG9icnC8iEDJ_-42jrWmTw6F0U2BwS68laIZAQw6pfATjxcX1SDHO0A-Hj77OcrhgJX9nEVbI4vJPbeo-qubzq2YxMXJLJKOXzu9HIDnHwNTV42TRiit383-0s3p4Zrvd_LJH-Ul3UZ_1mxSl3T7UDJ_YKrgm7gTu-cmDjqpJEzZ-NEBUF4_7PYFe8Fzs6pAOg=]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.